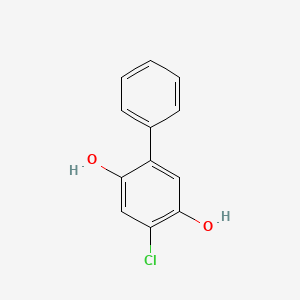

4-Chloro-biphenyl-2,5-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10551-37-8 |

|---|---|

Molecular Formula |

C12H9ClO2 |

Synonyms |

[1,1-Biphenyl]-2,5-diol,4-chloro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro Biphenyl 2,5 Diol

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

The synthesis of the precursor, 4-chloro-2',5'-dimethoxybiphenyl, is efficiently achieved through the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a dimethoxyphenylboronic acid with a chloro-substituted aryl halide. A common strategy is the reaction between 2,5-dimethoxyphenylboronic acid and an aryl halide such as 1-bromo-4-chlorobenzene . The differential reactivity of the halogens (Br > Cl) allows for selective coupling at the more reactive C-Br bond, leaving the chloro substituent intact.

An alternative, though potentially less common due to substrate availability, would be the coupling of 4-chlorophenylboronic acid with a halogenated dimethoxybenzene like 1-iodo-2,5-dimethoxybenzene .

Table 1: Representative Reactants for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Aryl Halide | Resulting Precursor |

| 2,5-Dimethoxyphenylboronic acid | 1-Bromo-4-chlorobenzene | 4-Chloro-2',5'-dimethoxybiphenyl |

| 4-Chlorophenylboronic acid | 1-Iodo-2,5-dimethoxybenzene | 4-Chloro-2',5'-dimethoxybiphenyl |

The success of the Suzuki-Miyaura coupling hinges on the selection of an appropriate catalytic system. These systems are typically composed of a palladium source, a stabilizing ligand, a base, and a suitable solvent.

Palladium Sources: Common palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov

Ligands: Phosphine-based ligands are frequently employed to stabilize the palladium center and facilitate the catalytic cycle. Examples range from simple triphenylphosphine (PPh₃) to more complex, sterically hindered biarylphosphine ligands developed by Buchwald and others, which can enhance catalytic activity, particularly with less reactive aryl chlorides.

Bases: A base is required to activate the boronic acid component. Inorganic bases are common, with potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF) being effective choices. nih.gov

Solvents: The reaction is often carried out in aprotic solvents such as toluene, dioxane, or dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base.

A typical reaction might involve heating the aryl halide and boronic acid with a catalytic amount of Pd(OAc)₂ and a phosphine ligand in a toluene/water mixture with K₂CO₃ as the base.

Table 2: Typical Catalytic Systems for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Provides the active Pd(0) catalyst. |

| Ligand | PPh₃, SPhos, XPhos, other phosphine ligands | Stabilizes the catalyst, modulates reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, Ba(OH)₂ | Activates the organoboron species. nih.gov |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF), Ethanol/Water mixtures chemspider.com | Solubilizes reactants and facilitates the reaction. |

Other Metal-Catalyzed Coupling Reactions for Biaryl Synthesis

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for biaryl synthesis. The Stille coupling, which utilizes organostannane reagents, is one such alternative. For instance, the reaction of a tributylstannyl derivative of 2,5-dimethoxybenzene with 1-bromo-4-chlorobenzene could, in principle, yield the desired biphenyl (B1667301) precursor. However, the toxicity and stability issues associated with organotin compounds often make the Suzuki coupling a more favorable option. Another prominent method is the Sonogashira cross-coupling, which is excellent for forming C-C bonds between sp²-hybridized carbons and sp-hybridized carbons, though less direct for this specific biaryl synthesis. google.com

Post-Coupling Functionalization

Following the successful construction of the 4-chloro-2',5'-dimethoxybiphenyl skeleton, the final step is the conversion of the methoxy groups into hydroxyl groups.

Demethylation of Dimethoxybiphenyl Precursors

The cleavage of aryl methyl ethers is a standard transformation in organic synthesis to yield the corresponding phenols. This demethylation is typically achieved under harsh conditions using strong reagents that can break the stable aryl C-O bond.

Boron Tribromide (BBr₃): One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). nih.gov The reaction is usually performed in an inert solvent like dichloromethane (DCM) at low temperatures. The strong Lewis acidity of BBr₃ facilitates the cleavage of the methyl ethers. Subsequent aqueous workup hydrolyzes the resulting boro-ester intermediates to afford the final diol, 4-Chloro-biphenyl-2,5-diol. Studies have shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.gov

Hydrobromic Acid (HBr): Concentrated hydrobromic acid (HBr) is another classic reagent for ether cleavage. rsc.orglibretexts.orglibretexts.org The reaction often requires heating the dimethoxybiphenyl precursor in aqueous HBr, sometimes with acetic acid as a co-solvent, for several hours to drive the reaction to completion. tandfonline.com

The choice of reagent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For many substrates, BBr₃ offers milder conditions and higher efficiency.

Table 3: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Key Features |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature | Highly effective, often provides high yields under relatively mild conditions. researchgate.net |

| Hydrobromic Acid (HBr) | Aqueous solution, often with Acetic Acid, reflux | A classic, strong acid method requiring high temperatures. rsc.orgtandfonline.com |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Chloroform, often at room temp. | Can be generated in situ; effective for cleaving various ether types. |

Selective Hydroxylation Approaches

Achieving the selective introduction of hydroxyl groups at the 2- and 5-positions of the 4-chlorobiphenyl (B17849) scaffold is a significant synthetic hurdle. Direct hydroxylation of 4-chlorobiphenyl is likely to result in a mixture of isomers due to the directing effects of the chloro and phenyl substituents. Therefore, more controlled and selective methods are required.

One potential, albeit non-traditional, approach involves enzymatic hydroxylation. Studies on the metabolism of PCBs have shown that enzymes like biphenyl dioxygenase can catalyze the dihydroxylation of chlorinated biphenyls. For instance, the biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400 has been shown to oxidize various chlorinated biphenyls, producing dihydrodiols which can then be converted to catechols. nih.govresearchgate.net This enzymatic approach offers high regioselectivity that is often difficult to achieve with conventional chemical methods.

Radiolytic hydroxylation, through the reaction with OH radicals, has also been investigated to understand the directing effects of substituents on the biphenyl core. acs.org While primarily an analytical tool to study reaction mechanisms, it provides insights into the relative reactivity of different positions on the biphenyl ring. For biphenyl itself, the initial yields of hydroxylation are highest for the ortho and para positions. acs.org

From a synthetic chemistry perspective, a multi-step approach is generally more viable for achieving specific substitution patterns. This could involve the synthesis of a pre-functionalized ring that is then used in a cross-coupling reaction. For instance, starting with a 1-chloro-4-halobenzene and coupling it with a 2,5-dimethoxybenzeneboronic acid derivative via a Suzuki coupling reaction would establish the desired carbon skeleton with the oxygen functionalities already in place. The final step would then be the demethylation of the resulting dimethoxy-chlorobiphenyl to yield the target diol.

Synthesis of Related Chlorinated Dihydroxybiphenyls for Comparative Studies

The synthesis of various chlorinated dihydroxybiphenyl isomers is crucial for comparative toxicological and metabolic studies. A versatile method for producing these compounds is through the Suzuki coupling reaction, followed by deprotection. nih.govnih.gov This palladium-catalyzed cross-coupling allows for the flexible combination of different substituted phenyl rings.

A common strategy involves the coupling of a (chlorinated) benzene boronic acid with a bromochlorobenzene or a bromo(di-)methoxybenzene. nih.gov The resulting (di-)methoxylated PCB congeners can then be readily converted into the corresponding dihydroxylated derivatives. A typical deprotection step involves the use of boron tribromide in a solvent like dichloromethane. nih.gov This approach offers the advantage of high selectivity and moderate to good yields compared to older methods like the Cadogan reaction. nih.gov

Table 1: Examples of Suzuki Coupling for the Synthesis of PCB Precursors

| Reactant 1 | Reactant 2 | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| (Chlorinated) aryl boronic acids | Bromochlorobenzenes | Pd(PPh₃)₄ | Na₂CO₃ | Good to Excellent | nih.gov |

| (Chlorinated) benzene boronic acids | Bromochlorobenzenes | Pd(dppf)₂Cl₂ | Na₂CO₃ (aq) | Moderate to Good | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

This methodology allows for the systematic synthesis of a wide range of chlorinated dihydroxybiphenyls by varying the substitution patterns of the coupling partners, providing essential standards for analytical and biological research.

Methodological Advancements in Yield and Selectivity

Advances in catalytic systems have significantly improved the yield and selectivity of the synthesis of biphenyl structures, which are the precursors to chlorinated dihydroxybiphenyls. The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org

The choice of palladium catalyst and ligands is critical for the efficiency of the Suzuki coupling. While early methods often used catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), newer catalysts have been developed to be less sensitive to air and have a longer shelf life. nih.govnih.gov For example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)₂Cl₂) has been shown to be an effective catalyst for the coupling of chlorinated benzene boronic acids with bromochlorobenzenes, leading to moderate to good yields of the desired PCB congeners. nih.gov

The optimization of reaction conditions, such as the choice of base and solvent system, also plays a crucial role in maximizing yield and minimizing side products. The use of aqueous sodium carbonate as a base is common in these reactions. nih.gov The main impurity often observed is the self-coupling product of the aryl boronic acids. nih.gov

For the hydroxylation step, achieving high regioselectivity remains a key challenge. While direct oxidation methods often lack selectivity, the strategy of synthesizing methoxylated precursors followed by demethylation provides a more controlled route to specific dihydroxy isomers. nih.gov Further research into directed ortho-metalation or other advanced regioselective functionalization techniques could lead to more efficient and direct syntheses of compounds like this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-chlorobiphenyl |

| Polychlorinated biphenyls (PCBs) |

| Biphenyl dioxygenase |

| Dihydrodiols |

| Catechols |

| 1-chloro-4-halobenzene |

| 2,5-dimethoxybenzeneboronic acid |

| Dimethoxy-chlorobiphenyl |

| Chlorinated dihydroxybiphenyls |

| (Chlorinated) benzene boronic acid |

| Bromochlorobenzene |

| Bromo(di-)methoxybenzene |

| Boron tribromide |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Sodium carbonate |

Chemical Transformations and Derivatization Studies

Oxidation Reactions of the Hydroxyl Groups

The hydroxyl groups of 4-Chloro-biphenyl-2,5-diol are readily oxidized, leading to the formation of highly reactive intermediates. This process is a key step in the metabolic activation of this compound.

The two-electron oxidation of the hydroquinone moiety of this compound yields the corresponding p-quinone, 4-chloro-1,4-benzoquinone. This conversion can be facilitated by various oxidizing agents and enzymatic systems, such as prostaglandin H synthase nih.gov. The resulting quinone is a highly reactive electrophilic species capable of interacting with cellular nucleophiles nih.gov. The formation of such quinone metabolites is a proposed mechanism for the toxicity of some PCBs nih.gov. Studies have shown that these quinones can be trapped in situ with nucleophiles like N-acetyl cysteine, forming mono- and di-adducts, which confirms their formation and high reactivity nih.gov.

The one-electron oxidation of this compound results in the formation of a semiquinone radical. This process can occur through autoxidation, particularly under basic conditions (pH > 7), or via enzymatic one-electron transfer reactions nih.gov. The generation of these radicals can also occur from the corresponding quinone via a one-electron reduction. The interconversion between the hydroquinone, semiquinone, and quinone forms is a dynamic process that can lead to futile redox cycling and the generation of reactive oxygen species. The formation and characteristics of these semiquinone radicals are often studied using electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of the semiquinone radical derived from this compound under autoxidation conditions (pH 7.4) displays a characteristic three-line spectrum nih.gov.

The stability and persistence of the semiquinone radical of this compound are influenced by several factors, most notably the presence of chlorine substituents and the pH of the medium.

Research has demonstrated that the presence of chlorine atoms on the hydroquinone ring increases the persistence of the corresponding semiquinone radical. This increased stability is attributed to the electron-withdrawing nature of the chlorine atoms. Consequently, the steady-state concentration of the semiquinone radical at near-neutral pH is higher for chlorinated hydroquinones compared to their non-chlorinated counterparts nih.gov.

The pH of the solution also plays a crucial role in the stability of semiquinone radicals. In alkaline solutions, the hydroquinone is more readily ionized, leading to a faster rate of autoxidation and a higher signal intensity in EPR studies. Conversely, disproportionation of the semiquinone radical is slowed at higher pH as it is a proton-dependent process.

| Factor | Influence on Semiquinone Radical Persistence |

| Chlorine Substitution | Increases persistence due to electron-withdrawing effects. |

| pH | Higher pH increases the rate of formation via autoxidation and decreases the rate of disproportionation, leading to higher steady-state concentrations. |

Formation of Semiquinone Radicals via One-Electron Oxidation

Further Functionalization and Chemical Reactivity

Beyond oxidation, this compound can undergo other chemical modifications, including electrophilic aromatic substitution and derivatization for analytical purposes.

The hydroxyl groups of this compound are strong activating groups, making the phenyl ring to which they are attached highly susceptible to electrophilic aromatic substitution. The positions ortho and para to the hydroxyl groups are electronically enriched and are the primary sites for electrophilic attack. However, in the case of this compound, the para position to the hydroxyl at C-2 is occupied by the hydroxyl at C-5, and vice versa. Therefore, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl groups (C-3 and C-6).

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of aromatic chemistry suggest that reactions such as halogenation and nitration would proceed at these activated positions. For instance, the nitration of the parent compound, 4-chlorobiphenyl (B17849), has been shown to occur, leading to hydroxylated and nitrated products in biological systems nih.gov. This indicates the susceptibility of the biphenyl (B1667301) scaffold to such reactions, which would be further enhanced by the presence of the activating hydroxyl groups in the diol metabolite. The resulting quinone from the oxidation of this compound is a potent electrophile itself, readily undergoing Michael addition reactions with nucleophiles nih.gov.

For the analysis of hydroxylated PCBs like this compound, particularly by gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial step. The hydroxyl groups make the molecule polar and less volatile, which is not ideal for GC analysis. Methylation is a common derivatization technique to overcome this issue.

Mechanisms of Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is primarily dictated by the presence of the hydroxyl groups on one of the phenyl rings, making it susceptible to a variety of chemical transformations. The key transformation pathways include oxidation to quinone species, which is a significant route of metabolic activation, and derivatization of the hydroxyl groups through reactions such as etherification and esterification.

Oxidation to Electrophilic Quinones

A major transformation pathway for this compound involves the oxidation of its hydroquinone structure to form a highly reactive electrophilic quinone, specifically 4-chloro-1,1'-biphenyl-2,5-dione. This process is of considerable interest as it represents a metabolic activation pathway for hydroxylated polychlorinated biphenyls (PCBs).

The oxidation can be catalyzed by enzymes such as prostaglandin H synthase (PGHS), which is present in various tissues. orgsyn.org Studies have shown that dihydroxy PCBs, including the 2',5'-dihydroxy isomer, can act as co-substrates in reactions catalyzed by PGHS, leading to their conversion into electrophilic quinoid species. orgsyn.org This enzymatic oxidation highlights a potential mechanism for the bioactivation of this compound in biological systems.

The resulting 4-chloro-1,1'-biphenyl-2,5-dione is a reactive intermediate that can readily undergo Michael addition reactions with cellular nucleophiles. For instance, it can be trapped in situ with N-acetyl cysteine (NAC) to form both mono- and di-N-acetyl cysteine adducts. orgsyn.org The formation of these adducts demonstrates the potential for this compound, upon oxidation, to covalently modify proteins and nucleic acids. orgsyn.org

The formation of semiquinone free radicals is another critical aspect of the oxidative transformation of PCB hydroquinones. nih.govuky.edunih.gov These radical species are implicated as reactive intermediates in the toxicity of PCBs. nih.gov The stability of these semiquinone radicals can be influenced by the degree of chlorination on the biphenyl rings. nih.govuky.edunih.gov

The proposed mechanism for the formation of NAC adducts from this compound via oxidation is depicted below:

Reaction Scheme: Oxidation and Adduct Formation

| Step | Reactant(s) | Reagent/Enzyme | Product(s) | Description |

| 1 | This compound | Prostaglandin H Synthase (PGHS) / Other oxidants | 4-chloro-1,1'-biphenyl-2,5-dione | Oxidation of the hydroquinone to the corresponding p-quinone. |

| 2 | 4-chloro-1,1'-biphenyl-2,5-dione | N-acetyl cysteine (NAC) | Mono- and di-NAC adducts of this compound | Michael addition of the nucleophilic thiol group of NAC to the electrophilic quinone ring. |

Derivatization of Hydroxyl Groups

The hydroxyl groups of this compound can undergo various derivatization reactions, common to phenolic compounds, such as etherification and esterification. These transformations are often employed for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis of hydroxylated PCBs. researchgate.net

Etherification:

Ether derivatives of this compound can be synthesized through reactions like the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. For example, methylation to form 4-chloro-2,5-dimethoxybiphenyl is a common derivatization technique. researchgate.net While specific synthesis procedures for the dimethoxy derivative of this compound are not extensively detailed in the available literature, the general methodology is well-established for hydroxylated PCBs. researchgate.net

Esterification:

Ester derivatives can be formed by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a suitable catalyst or base. This reaction would convert the hydroxyl groups into ester functionalities. For instance, reaction with acetyl chloride would yield 4-chloro-1,1'-biphenyl-2,5-diyl diacetate. Such derivatization is a standard chemical transformation for phenols and is expected to be applicable to this compound.

The following table summarizes potential derivatization reactions of this compound based on the general reactivity of dihydroxybiphenyls:

Potential Derivatization Reactions

It is important to note that while these derivatization pathways are chemically plausible for this compound based on the known reactivity of phenolic compounds, detailed research findings specifically documenting these transformations for this particular compound are limited. The primary focus of existing research has been on its role as a metabolite of 4-chlorobiphenyl and its subsequent oxidative activation.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For 4-Chloro-biphenyl-2,5-diol, both proton (¹H) and carbon-13 (¹³C) NMR would provide definitive information on its complex aromatic structure.

A ¹H NMR spectrum of this compound would reveal signals corresponding to each chemically distinct proton in the molecule. The presence of two hydroxyl (-OH) groups and a chlorine atom creates a unique electronic environment that influences the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Features:

Hydroxyl Protons (-OH): The two protons of the hydroxyl groups would typically appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature but is generally expected in the region of 4-9 ppm. These signals would disappear upon the addition of deuterium oxide (D₂O), a key indicator for exchangeable protons.

Aromatic Protons (Ar-H): The spectrum would display a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm). The exact chemical shifts and coupling patterns (doublets, triplets, multiplets) depend on the relative positions of the protons to the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups. Protons on the di-hydroxylated ring are expected to be shifted upfield (to lower ppm values) compared to those on the chlorinated ring.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Hydroxyl (-OH) | 4.0 - 9.0 | Broad Singlet | Signal is exchangeable with D₂O. |

| Aromatic (Ar-H) on diol ring | 6.5 - 7.2 | Multiplet | Influenced by two -OH groups. |

| Aromatic (Ar-H) on chloro ring | 7.0 - 7.8 | Multiplet | Influenced by -Cl group and the other ring. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Spectral Features:

Hydroxyl-Substituted Carbons (C-OH): The two carbons directly bonded to the hydroxyl groups (C2 and C5) would be significantly deshielded and appear at a downfield chemical shift, typically in the range of 145-160 ppm.

Chloro-Substituted Carbon (C-Cl): The carbon atom attached to the chlorine (C4') would also exhibit a downfield shift, generally found between 125-140 ppm.

Other Aromatic Carbons: The remaining aromatic carbons would resonate in the typical range of 115-145 ppm. The carbon atoms at the biphenyl (B1667301) linkage (C1 and C1') would also have distinct chemical shifts. Research on related dihydroxy 4-chlorobiphenyl (B17849) metabolites has utilized NMR to characterize their structure after derivatization, confirming the utility of this technique for identifying specific isomers nih.gov.

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| C-OH | 145 - 160 | Deshielded by the electronegative oxygen atom. |

| C-Cl | 125 - 140 | Deshielded by the electronegative chlorine atom. |

| C-C (biphenyl linkage) | 120 - 140 | Chemical shift depends on the substitution pattern of both rings. |

| Aromatic CH | 115 - 135 | Includes all protonated aromatic carbons. |

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC/MS is a powerful technique for separating and identifying components in a mixture. However, the direct analysis of polar OH-PCBs like this compound by GC can be challenging. The hydroxyl groups can cause poor peak shape and low reproducibility mdpi.com.

To overcome these issues, a common analytical strategy involves chemical derivatization. The hydroxyl groups are typically converted to their corresponding methoxy ethers (MeO-PCBs) using reagents like diazomethane before GC/MS analysis nih.govacs.orgnih.gov. This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography. The resulting methoxy derivative would then be identified by its characteristic retention time and mass spectrum.

In electron ionization mass spectrometry (EI-MS), the mass spectrum of this compound (molecular weight: 220.65 g/mol ) would display a molecular ion peak (M⁺) and several fragment ions.

Expected Mass Spectral Features:

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 220. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 222 would also be present, with an intensity approximately one-third that of the M⁺ peak.

Key Fragments: The fragmentation would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for this class of compounds include:

Loss of a chlorine atom ([M-Cl]⁺)

Loss of a hydroxyl radical ([M-OH]⁺)

Loss of water ([M-H₂O]⁺)

Loss of carbon monoxide ([M-CO]⁺), which is common for phenols and hydroquinones.

Cleavage of the biphenyl bond.

| Ion | Expected m/z | Description |

| [M]⁺ | 220 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 222 | Isotope peak (for ³⁷Cl) |

| [M-Cl]⁺ | 185 | Loss of a chlorine atom |

| [M-OH]⁺ | 203 | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | 202 | Loss of a water molecule |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorptions corresponding to its hydroxyl, aromatic, and chloro-substituted moieties.

Expected IR Absorption Bands:

O-H Stretch: The most distinct feature would be a strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the stretching vibration of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: A sharp absorption band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponds to the stretching of C-H bonds on the aromatic rings.

Aromatic C=C Stretch: Medium to strong absorptions in the 1450–1600 cm⁻¹ region are due to carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: A strong band for the C-O stretching of the phenolic hydroxyl groups is expected in the 1200–1260 cm⁻¹ range.

C-Cl Stretch: A moderate to strong absorption in the 1000–1100 cm⁻¹ region would indicate the C-Cl stretching vibration.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O | Stretch | 1200 - 1260 | Strong |

| C-Cl | Stretch | 1000 - 1100 | Medium to Strong |

X-ray Diffraction Studies for Solid-State Structure

While specific single-crystal X-ray diffraction data for this compound is not prominently available in surveyed literature, analysis of closely related chlorinated biphenyl derivatives provides insight into the type of structural information that can be obtained. For example, the crystal structure of N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide, a related compound, has been determined, offering a valuable illustration of the solid-state conformation of a chlorinated biphenyl core. researchgate.net The crystallographic data for this related compound reveals its monoclinic crystal system and P21 space group. researchgate.net

Detailed findings from such studies are typically summarized in a crystallographic data table, as illustrated below with data for N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide. researchgate.net

Table 1: Illustrative Crystallographic Data for a Related Compound, N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.3011(7) |

| b (Å) | 11.2236(19) |

| c (Å) | 11.776(2) |

| β (°) | 94.281(5) |

| Volume (ų) | 566.90(16) |

| Z | 2 |

This data allows for a complete description of the unit cell and the arrangement of molecules within the crystal, which are fundamental for understanding intermolecular interactions and solid-state properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of chemical species that have unpaired electrons. This makes it an invaluable tool for studying free radicals. Hydroxylated metabolites of polychlorinated biphenyls (PCBs), such as this compound, are known to form reactive semiquinone free radicals (SQ•−) through autoxidation or enzymatic one-electron transfer processes. nih.gov

Research has shown that the autoxidation of this compound in a buffer solution at a physiological pH of 7.4 results in the generation of a corresponding semiquinone radical. nih.gov The EPR spectrum of this radical is characterized as an approximate 1:2:1 three-line (triplet) signal. nih.gov This distinct pattern arises from the interaction of the unpaired electron with two nearby hydrogen nuclei.

The specific parameters of the EPR spectrum, such as hyperfine coupling constants, provide structural information about the radical. For the semiquinone radical of this compound, the hyperfine splitting constants have been determined, identifying the specific protons interacting with the unpaired electron. nih.gov Studies also indicate that the persistence and stability of these semiquinone radicals are influenced by the degree of chlorination on the oxygenated phenyl ring, with a greater number of chlorine substituents leading to an increase in radical persistence. nih.gov

Table 2: EPR Spectral Parameters for the Semiquinone Radical of this compound

| Parameter | Description | Value |

|---|---|---|

| Signal Pattern | The shape of the EPR signal | Approx. 1:2:1 Triplet |

| aH3 | Hyperfine coupling constant for the proton at position 3 | 1.7 G |

| aH6 | Hyperfine coupling constant for the proton at position 6 | 2.3 G |

Data sourced from studies conducted at pH 7.4. nih.gov

These findings are significant as they confirm the formation of reactive radical intermediates from this compound, which is a critical step in understanding the mechanisms of its biological activity and potential toxicity. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the atomic level. These calculations can predict molecular geometries, spectroscopic signatures, and a range of electronic parameters with a high degree of accuracy.

Density Functional Theory is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. For 4-Chloro-biphenyl-2,5-diol, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to predict key structural parameters. These calculations solve the Schrödinger equation in an approximate manner to find the electron density that minimizes the total energy of the molecule.

The optimization process yields precise values for bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the specific lengths of the carbon-carbon bonds within the phenyl rings, the carbon-chlorine bond, and the carbon-oxygen and oxygen-hydrogen bonds of the hydroxyl groups. Similarly, the bond angles between atoms are determined, providing a complete picture of the molecule's geometry.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is hypothetical as specific literature values for this exact compound were not found. The values are representative of similar computed structures.)

| Parameter | Value |

| C-C (phenyl ring) | ~1.39 - 1.41 Å |

| C-C (inter-ring) | ~1.48 - 1.50 Å |

| C-Cl | ~1.74 - 1.76 Å |

| C-O | ~1.36 - 1.38 Å |

| O-H | ~0.96 - 0.98 Å |

| ∠CCC (phenyl ring) | ~119 - 121° |

| ∠C-C-Cl | ~118 - 120° |

| ∠C-C-O | ~118 - 121° |

| ∠C-O-H | ~108 - 110° |

Quantum chemical calculations are also invaluable for predicting various spectroscopic properties, which can aid in the experimental identification and characterization of a compound. For this compound, DFT can be used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies calculated through DFT correspond to the absorption peaks in an IR spectrum and the scattering peaks in a Raman spectrum. These frequencies are associated with specific molecular motions, such as the stretching and bending of bonds. For example, the calculations would predict the characteristic stretching frequencies for the O-H bonds of the hydroxyl groups, the C-Cl bond, and the various C-C and C-H bonds within the aromatic rings.

Similarly, theoretical calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to its local electronic environment.

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations provide access to several key electronic parameters for this compound.

Ionization Energy (IE): This is the minimum energy required to remove an electron from the molecule. It is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO), according to Koopmans' theorem. A lower ionization energy suggests that the molecule can be more easily oxidized.

Electron Affinity (EA): This is the energy released when an electron is added to the molecule. It can be approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher electron affinity indicates a greater tendency to accept an electron.

Band Gap: The energy difference between the HOMO and LUMO is referred to as the HOMO-LUMO gap or band gap. This value is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties for this compound from DFT Calculations (Note: The following data is hypothetical as specific literature values for this exact compound were not found. The values are representative of similar computed structures.)

| Property | Predicted Value |

| Ionization Energy (IE) | ~7.5 - 8.5 eV |

| Electron Affinity (EA) | ~0.5 - 1.5 eV |

| HOMO-LUMO Band Gap | ~4.0 - 5.0 eV |

Conformational Analysis

The three-dimensional shape and flexibility of a molecule, known as its conformation, play a significant role in its biological activity and physical properties. For biphenyl (B1667301) derivatives like this compound, the rotational freedom around the inter-ring C-C bond is of particular interest.

For this compound, computational conformational analysis involves calculating the molecule's total energy as a function of the inter-ring dihedral angle. This allows for the identification of the most stable conformation (the one with the lowest energy). The presence of substituents can significantly influence this angle.

The substituents on the biphenyl rings—in this case, a chlorine atom and two hydroxyl groups—have a profound effect on the molecule's preferred conformation. The size and electronic nature of these substituents are key factors.

Steric Effects: The chlorine atom and the hydroxyl groups, particularly if they are in ortho positions relative to the inter-ring bond, can increase steric hindrance and thus favor a larger dihedral angle, leading to a more twisted conformation.

Electronic Effects: The electronic interactions between the substituents and the phenyl rings, as well as potential intramolecular hydrogen bonding between a hydroxyl group and the chlorine atom or the other phenyl ring, can also influence the rotational barrier and the equilibrium dihedral angle. For instance, intramolecular hydrogen bonding might favor a more planar conformation.

Computational studies can map the potential energy surface of the molecule as the dihedral angle is varied, revealing the energy barriers to rotation and the most stable conformers.

Reaction Pathway Modeling and Mechanism Elucidation

Theoretical and computational chemistry studies have been instrumental in elucidating the potential reaction pathways and biotransformation mechanisms of this compound. These investigations provide insights into the formation of reactive intermediates and the metabolic fate of this compound.

Oxidative Reaction Pathways (e.g., Quinone Formation)

A significant oxidative reaction pathway for this compound involves its conversion to a highly reactive quinone. This transformation is a critical activation step that can lead to interactions with cellular macromolecules. The oxidation of hydroquinone metabolites of polychlorinated biphenyls (PCBs), such as this compound, is a proposed mechanism for the formation of electrophilic species. nih.gov

Studies have demonstrated that the oxidation of dihydroxy-4-chlorobiphenyl metabolites can be catalyzed by enzymes like prostaglandin H synthase (PGHS). Specifically, human recombinant PGHS-2 has been shown to catalyze the oxidation of para (2′,5′-) dihydroxy 4-chlorobiphenyl (B17849) metabolites into their corresponding quinones. nih.govresearchgate.net These resulting quinones are electrophilic and can react with nucleophiles. nih.gov

To study these transient reactive species, trapping experiments are often employed. In these experiments, the quinone formed from the oxidation of this compound is trapped in situ with a nucleophile such as N-acetylcysteine (NAC). The resulting adducts can then be isolated and characterized. Both mono- and di-N-acetyl cysteine Michael addition adducts have been identified, with the 2',5'-dihydroxy metabolite predominantly forming mono-N-acetyl cysteine adducts. nih.govresearchgate.net The formation of these adducts confirms the generation of the electrophilic quinone intermediate. nih.gov

The proposed mechanism involves the PGHS-2-catalyzed transformation of the dihydroxy-PCB metabolite into a reactive electrophilic quinone, which then rapidly reacts with the nucleophilic NAC. nih.gov This bioactivation to a quinone highlights a pathway with the potential for interactions with proteins and DNA. nih.govresearchgate.net

| Enzyme | Substrate | Product | Key Findings |

| Prostaglandin H synthase-2 (PGHS-2) | This compound | 4-Chloro-biphenyl-2,5-quinone | Catalyzes the oxidation to a reactive electrophilic quinone. |

| 4-Chloro-biphenyl-2,5-quinone | N-acetylcysteine (NAC) adducts | The quinone can be trapped by NAC, forming mono-adducts. |

Biotransformation Mechanism Predictions

The biotransformation of the parent compound, 4-chlorobiphenyl (4-MCB), is a prerequisite for the formation of this compound. Computational and experimental studies on the metabolism of 4-MCB help predict the pathways leading to this diol.

One proposed pathway for the formation of diol metabolites is through a second hydroxylation step of a monohydroxylated intermediate. nih.gov For instance, 4-chloro-2',5'-dihydroxybiphenyl has been identified in incubation extracts with 4-chloro-2'- and -3'-monohydroxybiphenyls. nih.gov This suggests that the biosynthesis of the diols primarily occurs via sequential hydroxylation rather than through the aromatization of dihydrodiols derived from primary arene oxides. nih.gov

The initial hydroxylation of 4-MCB can be catalyzed by cytochrome P450 enzymes. In vitro studies using rat liver microsomes have shown that 4-MCB is metabolized into several monol and diol metabolites. nih.gov Among the identified products was 4-chloro-2',5'-dihydroxybiphenyl. nih.gov

Furthermore, biotransformation studies using microorganisms have also shed light on the metabolic pathways. For example, the yeast Trichosporon mucoides and the filamentous fungus Paecilomyces lilacinus are capable of oxidizing chlorinated biphenyl derivatives. researchgate.net The initial oxidation of 4-chlorobiphenyl by these fungi occurs on the non-halogenated ring, leading to the formation of mono- and dihydroxylated 4-chlorobiphenyls. researchgate.net

Studies with human liver HepG2 cells have also characterized the metabolism of 4-chlorobiphenyl (also referred to as PCB3). These studies have identified various hydroxylated metabolites, with 3′,4′-di-OH-3 being a central metabolite that can be further oxidized to a reactive quinone. nih.gov While this is a different isomer, it supports the general pathway of dihydroxylation followed by potential quinone formation for chlorobiphenyls. nih.gov

| Biological System | Parent Compound | Intermediate Metabolites | Product | Predicted Mechanism |

| Rat Liver Microsomes | 4-chlorobiphenyl | 4-chloro-2'-monohydroxybiphenyl, 4-chloro-3'-monohydroxybiphenyl | This compound | Sequential hydroxylation |

| Trichosporon mucoides | 4-chlorobiphenyl | Monohydroxylated 4-chlorobiphenyls | Dihydroxylated 4-chlorobiphenyls | Fungal oxidation of the non-halogenated ring |

| Paecilomyces lilacinus | 4-chlorobiphenyl | Monohydroxylated 4-chlorobiphenyls | Dihydroxylated 4-chlorobiphenyls | Fungal oxidation of the non-halogenated ring |

Role in Environmental Chemical Research Excluding Toxicity

Formation as a Product of Polychlorinated Biphenyl (B1667301) (PCB) Biotransformation

Hydroxylated PCBs, including 4-Chloro-biphenyl-2,5-diol, are generated in the environment through the oxidative transformation of PCBs. These transformations can be mediated by biological systems or occur through abiotic chemical reactions.

The microbial biodegradation of PCBs is a key area of environmental research. While numerous bacterial strains have been shown to degrade lower-chlorinated PCBs, the primary metabolic pathway for 4-chlorobiphenyl (B17849) involves hydroxylation at the 2,3-position of the non-chlorinated ring. This is followed by meta-1,2-cleavage of the dihydroxylated ring, ultimately leading to the formation of 4-chlorobenzoic acid. researchgate.netresearchgate.netasm.orgnih.gov

While the 2,3-dihydroxylation pathway is considered the major route for bacterial degradation of 4-chlorobiphenyl, some studies have suggested the existence of alternative metabolic pathways. researchgate.netasm.orgnih.gov However, the direct formation of this compound as a significant metabolite in bacterial degradation of 4-chlorobiphenyl is not extensively documented in mainstream research. The presence of other metabolites in some studies indicates that our understanding of all possible bacterial biotransformation routes of 4-chlorobiphenyl may be incomplete. nih.gov

Table 1: Major Bacterial Metabolites Identified from 4-Chlorobiphenyl Degradation

| Metabolite | Bacterial Strain(s) | Reference |

| 4-Chlorobenzoic acid | Achromobacter sp., Bacillus brevis | researchgate.netnih.gov |

| 4'-Chloroacetophenone | Pseudomonas sp. | nih.gov |

| 2-hydroxy,2-[4'-chlorophenyl] ethane | Pseudomonas sp. | nih.gov |

| 2-oxo,2-[4'-chlorophenyl] ethanol | Pseudomonas sp. | nih.gov |

This table summarizes the major metabolites identified in bacterial degradation studies of 4-chlorobiphenyl. The formation of this compound is not commonly reported as a primary metabolite in these pathways.

Biphenyl dioxygenases are key enzymes in the aerobic degradation of PCBs by bacteria. These enzymes catalyze the initial step of oxidation by introducing two hydroxyl groups onto the aromatic rings of the PCB molecule. While the primary site of attack for 4-chlorobiphenyl is the 2,3-position, the broad substrate specificity of some biphenyl dioxygenases could potentially lead to hydroxylation at other positions, although this is less common.

In eukaryotic organisms, cytochrome P-450 monooxygenases are responsible for the metabolism of PCBs, leading to the formation of various hydroxylated metabolites. While this is a recognized pathway for the formation of OH-PCBs in organisms higher up the food chain, specific studies detailing the formation of this compound through this mechanism are not abundant. However, the enzymatic oxidation of 2',5'-dihydroxy-4-chlorobiphenyl has been studied, which presupposes the formation of this compound as a metabolic intermediate. nih.gov

In the environment, PCBs can undergo abiotic degradation, primarily through reactions with hydroxyl radicals (•OH) in the atmosphere and aquatic environments. nih.gov These highly reactive species can attack the aromatic rings of PCBs, leading to the formation of hydroxylated derivatives. nih.govacs.org While this is a known pathway for the generation of OH-PCBs in the environment, the specific formation of this compound through this mechanism has not been extensively detailed. The position of hydroxylation would depend on the electronic properties of the 4-chlorobiphenyl molecule and the reaction conditions.

Analytical Detection in Environmental Matrices for Research Purposes

The detection and quantification of hydroxylated PCB metabolites like this compound in environmental samples such as soil, sediment, and water are crucial for understanding their environmental fate and distribution. Due to their low concentrations and the complexity of environmental matrices, sophisticated analytical techniques are required.

Commonly employed methods involve extraction of the analytes from the sample matrix, followed by a cleanup step to remove interfering substances, and finally, instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS) are the most powerful and widely used techniques for the analysis of OH-PCBs. fiu.edunih.govnih.govresearchgate.net

For GC-MS analysis, a derivatization step is often necessary to convert the polar hydroxyl groups into less polar ethers or esters, which improves their chromatographic behavior. nih.gov LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), can often analyze the underivatized hydroxylated compounds directly, offering high sensitivity and selectivity. fiu.edunih.gov

Table 2: Analytical Techniques for the Detection of Hydroxylated PCBs

| Analytical Technique | Sample Matrix | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Soil, Sediment, Water, Biota | High resolution, requires derivatization for polar analytes. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Water, Biota | High sensitivity and selectivity, can analyze underivatized compounds. fiu.edunih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Various | Provides accurate mass measurements for confident identification. |

This table outlines the primary analytical methods used for the detection of hydroxylated PCBs in environmental samples. These methods are applicable to the analysis of this compound.

Environmental Persistence and Chemical Fate Studies (Excluding Ecological Impact)

The environmental persistence of a chemical compound refers to its resistance to degradation under environmental conditions. The persistence of PCBs is generally correlated with their degree of chlorination, with higher chlorinated congeners being more resistant to degradation. mdpi.com As a monochlorinated biphenyl derivative, 4-chlorobiphenyl is expected to be less persistent than its more highly chlorinated counterparts.

The introduction of hydroxyl groups, as in this compound, generally increases the water solubility and reactivity of the compound compared to the parent PCB. This would suggest that this compound is likely to be less persistent in the environment than 4-chlorobiphenyl. Increased polarity can lead to greater bioavailability for microbial degradation and a lower tendency to bioaccumulate in fatty tissues. nih.govresearchgate.net

The chemical fate of this compound in the environment would be influenced by factors such as microbial activity, sunlight (photodegradation), and the presence of reactive chemical species. It could undergo further microbial degradation, potentially leading to ring cleavage and mineralization. It could also be subject to conjugation reactions in organisms, forming more water-soluble compounds that are more easily excreted. The ultimate fate of this compound in various environmental compartments is a subject for further research. Studies on the fate of PCBs in soil have shown that volatilization can be a significant loss process for less chlorinated congeners. nih.govnih.gov

Applications As a Precursor or Research Intermediate

Building Block for Advanced Organic Synthesis

As a functionalized biphenyl (B1667301), 4-Chloro-biphenyl-2,5-diol is a valuable intermediate in the field of organic chemistry. It is itself a target of multi-step synthesis and provides a platform for constructing more elaborate molecules.

This compound is a complex biphenyl derivative whose synthesis provides insight into advanced organic methodologies. It is a putative metabolite of 4-chlorobiphenyl (B17849) (PCB 3), and its chemical synthesis is undertaken to study the properties and toxicity of such metabolites. The synthesis typically involves a Suzuki cross-coupling reaction, a powerful method for creating carbon-carbon bonds between aryl halides and boronic acids.

In a documented synthetic route, a dimethoxy-protected bromobenzene is coupled with a corresponding boronic acid. nih.gov This is followed by a demethylation step, often using a reagent like boron tribromide (BBr₃) in dichloromethane, to yield the final dihydroxy biphenyl product. nih.gov The successful synthesis and purification of compounds like this compound are crucial for toxicological and metabolic research. uky.edu

The structural integrity of the synthesized molecule has been confirmed through single-crystal X-ray diffraction analysis, providing precise data on its three-dimensional conformation. nih.gov This analysis is critical for understanding its biological activity and chemical reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉ClO₂ | nih.gov |

| Synthesis Method | Suzuki Coupling followed by Demethylation | nih.gov |

| Solid-State Dihedral Angle | 43.3° | nih.govresearchgate.net |

| Precursor Metabolite | 4-chlorobiphenyl (PCB 3) | nih.gov |

Biphenyl diols are a cornerstone in the development of chiral ligands and catalysts for asymmetric synthesis. The substitution pattern on the biphenyl rings can restrict rotation around the central C-C bond, leading to a form of axial chirality known as atropisomerism. While specific research detailing the use of this compound for this purpose is not widely documented, its structure is analogous to other biphenyl diols that are precursors to influential ligands (e.g., BINOL). The presence of substituents at the 2, 4, and 5 positions makes it a candidate for studies in asymmetric catalysis, where its unique electronic and steric properties could be exploited to create novel catalysts.

Integration into Materials Science Research

The rigid biphenyl core and reactive hydroxyl groups of diols are often utilized in materials science for the creation of high-performance polymers and functional materials.

In polymer chemistry, biphenyl diols are frequently used as monomers to impart thermal stability, rigidity, and desirable mechanical properties to the resulting polymers. However, based on available scientific literature, the specific application of this compound as a monomer in the synthesis of polymers such as polyetherimides has not been reported.

The biphenyl unit is a common structural motif in molecules designed for functional materials, including Organic Light-Emitting Diodes (OLEDs) and liquid crystals, due to its favorable electronic properties and ability to form ordered structures. Despite this, there is no specific mention in the researched literature of this compound being integrated into these particular material science applications.

Use as a Standard Reagent in Analytical Chemistry Studies

A critical application of this compound is its use as a reference or standard compound in analytical chemistry. Polychlorinated biphenyls (PCBs) are persistent environmental pollutants, and their metabolites, including hydroxylated PCBs (OH-PCBs), are of significant toxicological concern. nih.gov To accurately detect and quantify these metabolites in environmental samples and biological tissues, well-characterized and highly pure analytical standards are essential. nih.gov The synthesis of this compound provides a pure source of this specific metabolite, enabling researchers to develop and validate analytical methods for biomonitoring and to conduct toxicological studies. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research Samples

The accurate detection and quantification of 4-Chloro-biphenyl-2,5-diol, a hydroxylated metabolite of polychlorinated biphenyls (PCBs), in complex biological and environmental matrices are crucial for research into its toxicology and metabolic fate. Given its polar nature, specialized analytical techniques are required. The most prominent and effective methods employed are hyphenated chromatographic and mass spectrometric techniques, primarily High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS).

Future Research Directions

Exploration of Novel Synthetic Pathways

While 4-Chloro-biphenyl-2,5-diol is primarily known as a product of the metabolic transformation of 4-chlorobiphenyl (B17849) in various organisms, dedicated synthetic pathways are crucial for obtaining pure standards for toxicological and analytical studies. cdnsciencepub.comnih.govnih.gov Current research directions focus on moving beyond biomimetic synthesis to develop more efficient, scalable, and novel chemical routes.

Future exploration is likely to concentrate on:

Advanced Coupling Strategies: While traditional methods like Suzuki-Miyaura and Ullmann couplings are staples for creating the biphenyl (B1667301) backbone, novel research will likely adapt these methods for the direct and regioselective introduction of hydroxyl groups onto a pre-formed 4-chlorobiphenyl scaffold.

Oxidative Biphenyl Synthesis: Investigating methods that construct the biphenyl ring and introduce the hydroxyl groups in a single, streamlined process. This could involve the oxidative coupling of a chlorinated benzene derivative with a hydroquinone precursor.

Enzymatic and Chemoenzymatic Synthesis: Utilizing isolated enzymes or whole-cell systems to perform specific hydroxylation reactions on 4-chlorobiphenyl or related precursors under controlled conditions, offering high selectivity and milder reaction conditions.

Flow Chemistry Approaches: Developing continuous flow processes for the synthesis of this compound. This methodology can offer improved safety, scalability, and control over reaction parameters compared to traditional batch synthesis.

Comprehensive Investigation of Chemical Reactivity and Derivatization Capabilities

Understanding the chemical reactivity of this compound is fundamental to predicting its environmental fate, metabolic pathways, and potential for toxic interactions. A key area of its reactivity involves its oxidation to electrophilic quinones. nih.gov

Key Research Areas:

Oxidation and Quinone Formation: Further studies are needed to explore the kinetics and mechanisms of its oxidation to 4-chloro-1,4-benzoquinone-biphenyl under various environmentally and biologically relevant conditions. This includes oxidation by enzymes like prostaglandin H synthase and reactions with reactive oxygen species. nih.gov The subsequent reactivity of this quinone, a highly reactive electrophile, is of particular interest.

Nucleophilic Addition Reactions: Comprehensive investigation into the reactions of the quinone derivative with biological nucleophiles such as amino acids (cysteine, lysine), glutathione, and DNA bases is critical. Characterizing the resulting adducts helps to elucidate mechanisms of toxicity. Studies have shown that the 2',5'-dihydroxy metabolite predominantly forms mono-adducts with N-acetyl cysteine (NAC). nih.gov

Semiquinone Radical Formation: The formation of persistent semiquinone free radicals through autoxidation or comproportionation has been observed. nih.gov Future research will focus on the influence of the chlorine substituent on the stability and reactivity of these radicals and their potential to induce oxidative stress.

Derivatization for Analysis: As a polar compound, this compound requires derivatization for analysis by gas chromatography (GC). Research will continue to optimize and develop new derivatization strategies to enhance volatility and detection sensitivity. This includes exploring various silylating, acylating, and alkylating agents. researchgate.netsigmaaldrich.comjfda-online.com Methylation to its dimethoxy derivative is a common approach for stable and reproducible analysis. nih.govacs.org

Below is a table summarizing common derivatization approaches for hydroxylated compounds like this compound.

| Derivatization Method | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increases volatility, thermal stability | GC-MS |

| Methylation | Diazomethane | Increases volatility, stability | GC-MS |

| Acylation | Perfluoroacid Anhydrides (e.g., TFAA) | Increases volatility, enhances ECD detection | GC-ECD/MS |

Advanced Spectroscopic Characterization at Molecular and Supramolecular Levels

Detailed spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound and its reaction products. While data for its parent compound, 4-chlorobiphenyl, is available, specific data for the diol is less common. chemicalbook.com

Future research will focus on:

NMR Spectroscopy: Acquiring comprehensive one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data for the pure compound. These data are foundational for confirming its structure and for identifying it in complex mixtures. Spectroscopic analysis of its derivatives, such as N-acetyl cysteine adducts, has been performed and serves as a model for future work. nih.gov

Mass Spectrometry (MS): Developing robust high-resolution mass spectrometry (HRMS) methods for accurate mass determination, which is crucial for identifying metabolites in complex biological matrices. nih.gov Tandem MS (MS/MS) fragmentation studies are vital for structural confirmation and for differentiating it from its isomers. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is uniquely suited for the direct detection and characterization of the semiquinone free radical intermediate, providing insights into its electronic structure and stability. nih.gov

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry and in silico modeling are becoming indispensable tools for studying PCB metabolites, especially given the difficulty and cost of synthesizing all possible congeners and metabolites.

Key directions for future research include:

Predictive Modeling for Analytical Data: Expanding the use of machine learning and quantitative structure-property relationship (QSPR) models to predict analytical properties. Models that predict gas chromatographic retention times and mass spectrometric fragmentation patterns for methoxylated derivatives have already been developed, aiding in the identification of hydroxylated PCBs in the absence of authentic standards. nih.govacs.orgresearchgate.netacs.org

Density Functional Theory (DFT) Studies: Employing DFT to calculate molecular properties such as geometric structures, electronic properties, and spectroscopic parameters (e.g., NMR chemical shifts). researchgate.netresearchgate.net These calculations can corroborate experimental findings and provide insights into reaction mechanisms, such as the oxidation to quinones and subsequent dechlorination pathways.

Molecular Docking and Dynamics: Using computational docking to predict the binding affinity and orientation of this compound and its metabolites within the active sites of metabolic enzymes (e.g., cytochrome P450s, prostaglandin H synthase) and target proteins. This can help to explain metabolic pathways and mechanisms of toxicity.

Role in Green Chemistry Methodologies

The role of this compound in green chemistry is not well-defined, as it is primarily viewed as a metabolite of a persistent organic pollutant. However, future research could explore its potential in more sustainable chemical processes.

Potential avenues of exploration:

Biocatalysis and Bioremediation: Investigating the use of microorganisms or enzymes that produce this compound as an intermediate in the complete degradation of 4-chlorobiphenyl. Understanding this pathway is essential for developing effective bioremediation strategies for PCB-contaminated sites.

Sustainable Synthesis Feedstock: While a long shot due to its origin as a pollutant metabolite, research could theoretically explore if this functionalized biphenyl structure could serve as a starting material for the synthesis of more complex molecules, turning a pollutant into a resource.

Green Analytical Chemistry: The development of analytical methods for its detection that minimize solvent use and waste aligns with the principles of green chemistry. This includes techniques like solid-phase microextraction (SPME) and miniaturized extraction methods.

Development of New Analytical Techniques for Environmental and Biotransformation Research

The accurate detection and quantification of this compound in environmental and biological samples are challenging due to its low concentrations and the presence of numerous isomers and other interfering compounds.

Future developments will likely focus on:

High-Resolution Chromatography: Enhancing the separation of this compound from its isomers (e.g., 4-chloro-biphenyl-3,4-diol) using advanced chromatographic techniques. This includes the use of Ultra-High-Performance Liquid Chromatography (UPLC) and multidimensional gas chromatography (GCxGC), both coupled with mass spectrometry. diva-portal.org

Nontarget and Suspect Screening: The application of nontarget high-resolution mass spectrometry (Nt-HRMS) is a powerful approach for the comprehensive profiling of PCB metabolites in biotransformation studies, allowing for the discovery of previously unknown metabolites without the need for analytical standards. nih.govacs.org

Improved Sample Preparation: Creating more selective and efficient sample preparation techniques to isolate and concentrate dihydroxylated PCBs from complex matrices like sediment, water, and biological tissues, while minimizing sample volume and solvent consumption.

Chiral Analysis: Developing methods for the chiral separation of atropisomeric PCB metabolites, as the biological activity and metabolic fate can be stereospecific. Techniques like supercritical fluid chromatography (SFC) are promising in this area. diva-portal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.